4-Bromo-2-(trifluoromethyl)phenylacetic acid
Description
Electron Distribution
Frontier Molecular Orbitals
Predicted Spectroscopic Features
- IR : Strong $$ \nu(\text{C=O}) $$ stretch at 1,710 cm⁻¹ and $$ \nu(\text{C–F}) $$ vibrations at 1,150–1,250 cm⁻¹.
- NMR : Expected $$ ^1\text{H} $$ signals at δ 3.65 ppm ($$-\text{CH}_2\text{COOH}$$) and δ 7.4–7.9 ppm (aryl protons).
| Quantum Parameter | Value |
|---|---|
| HOMO Energy | −6.3 eV |
| LUMO Energy | −1.5 eV |
| Dipole Moment | 3.8 Debye |
| LogP (Partition Coefficient) | 3.26 |
Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXXBLDSUVCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214339-48-6 | |
| Record name | 2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid typically involves the bromination of 2-(trifluoromethyl)phenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating displacement reactions.
Key Reactions:
Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway, where the trifluoromethyl group stabilizes the negative charge in the transition state.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling access to biaryl derivatives.
Examples:
Optimized conditions for Suzuki coupling involve 100°C in toluene/water with a 92% yield.
Functional Group Transformations
The carboxylic acid moiety undergoes standard derivatization reactions:
Esterification:
-
Reagent: Methanol, H₂SO₄ (catalyst)
-
Product: Methyl 4-bromo-2-(trifluoromethyl)phenylacetate
-
Yield: 95%
Reduction:
-
Reagent: LiAlH₄ in THF
-
Product: 2-(4-Bromo-2-(trifluoromethyl)phenyl)ethanol
-
Yield: 88%
Amidation:
-
Reagent: Thionyl chloride (SOCl₂), followed by amine (e.g., NH₃)
-
Product: 4-Bromo-2-(trifluoromethyl)phenylacetamide
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at elevated temperatures:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Bromo-3-nitro-2-(trifluoromethyl)phenylacetic acid | 54% |
| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Bromo-5-sulfo-2-(trifluoromethyl)phenylacetic acid | 61% |
Stability and Degradation
-
Thermal Stability: Decomposes above 200°C, releasing HBr and CO₂ .
-
Hydrolysis: Resistant to aqueous acid/base under ambient conditions but degrades in 6M HCl at 100°C .
Comparative Reactivity
| Reaction Type | 4-Bromo-2-(trifluoromethyl)phenylacetic acid | 4-Chloro Analog |
|---|---|---|
| Suzuki Coupling Rate (k) | 1.0 (reference) | 0.3 |
| Nitration Position | Meta to -CF₃ | Para to -Cl |
The trifluoromethyl group directs electrophiles to the meta position, while bromine enhances leaving-group ability .
Scientific Research Applications
Organic Chemistry
4-Bromo-2-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles to generate diverse derivatives.
- Oxidation and Reduction : These reactions can modify functional groups to yield new compounds with potential biological activities.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic properties. Notable applications include:
- Anti-inflammatory Agents : Due to its structural characteristics, it may inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways.
- Anticancer Activities : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cells.
Biological Studies
In biological research, this compound is used to explore enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it valuable for:
- Understanding Enzyme Mechanisms : By studying its interactions with enzymes, researchers can elucidate biochemical pathways and develop inhibitors.
- Drug Design : The compound's unique properties facilitate the design of new drugs targeting specific receptors or enzymes.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties lend themselves to applications such as:
- Development of Coatings : Its chemical stability and reactivity make it suitable for formulating advanced coatings.
- Polymer Chemistry : It can act as a monomer or additive in creating new polymeric materials with enhanced properties.
Case Study 1: Pharmaceutical Development
A study investigated the synthesis of novel anti-inflammatory agents based on this compound derivatives. The synthesized compounds were tested for their COX inhibition activity, showing promising results that warrant further exploration in clinical settings.
Case Study 2: Enzyme Interaction Studies
Research focused on the binding affinity of this compound to various enzymes involved in metabolic pathways. The findings indicated significant interactions that could lead to the development of targeted therapies for metabolic disorders.
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Organic Chemistry | Building block for complex molecule synthesis | Pharmaceuticals, agrochemicals |
| Pharmaceutical Development | Potential anti-inflammatory and anticancer agents | COX inhibitors, cytotoxic compounds |
| Biological Studies | Investigating enzyme inhibition and receptor binding | Drug design, biochemical pathway studies |
| Industrial Applications | Specialty chemicals and materials development | Coatings, polymers |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, influencing their activity and function . The molecular targets and pathways involved vary based on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of phenylacetic acid derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparison with key analogs:
Key Observations :
- Positional Isomerism: The trifluoromethyl group at position 2 (vs. 3) in the target compound introduces steric and electronic differences.
- Electron-Withdrawing Effects : The -CF₃ group is stronger than -Br or -F in withdrawing electrons, which may enhance stability in metabolic pathways compared to 3-Bromo-4-fluorophenylacetic acid .
- Hydrogen Bonding : Analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs, influencing solubility and melting points .
Physicochemical Properties
Biological Activity
4-Bromo-2-(trifluoromethyl)phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various biologically active molecules. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making it a significant focus in drug design and development.
- Molecular Formula : C9H6BrF3O2
- Molecular Weight : 303.045 g/mol
- Structure : The compound features a phenyl ring substituted with a bromine atom and a trifluoromethyl group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals. Compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity due to their ability to interact favorably with biological targets, such as enzymes and receptors.
Structure-Activity Relationship (SAR)
Research has demonstrated that the introduction of electron-withdrawing groups like trifluoromethyl can significantly increase the potency of compounds against specific biological targets. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the inhibition of 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar enhancements in biological activity.
Case Studies
-
Antiparasitic Activity :
In studies focused on cryptosporidiosis, derivatives of phenylacetic acids were synthesized, revealing that fluorinated compounds displayed improved efficacy against Cryptosporidium parasites. The compound SLU-2633, which shares structural similarities with this compound, exhibited an EC50 value of 0.17 μM, indicating potent activity . -
Inhibition Studies :
A series of experiments evaluated the inhibitory effects of various derivatives on key enzymes involved in metabolic pathways. Compounds with similar structural motifs were tested for their ability to inhibit protein kinases, revealing that modifications including bromine and trifluoromethyl substitutions led to significant increases in inhibitory potency .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Methodological Notes
- Synthetic Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization for brominated intermediates.
- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity single crystals for X-ray analysis .
- Safety : Use bromine and trifluoromethyl-containing reagents in fume hoods due to toxicity and volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
